

A Technical Guide to the Photostability of AF 555 NHS Ester

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Compound of Interest

Compound Name: AF 555 NHS ester

Cat. No.: B12368062

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For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides an in-depth technical overview of the photostability of **AF 555 NHS ester**, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules.

AF 555 NHS ester is a bright, hydrophilic, orange-fluorescent dye that serves as a superior alternative to other commonly used fluorophores such as tetramethylrhodamine (TMR) and Cy3.^{[1][2][3]} Its high fluorescence quantum yield and exceptional photostability make it a reliable tool for demanding applications including fluorescence microscopy, flow cytometry, and immunofluorescence.^{[1][2][4]} The N-hydroxysuccinimidyl (NHS) ester reactive group readily reacts with primary amines on biomolecules to form stable covalent amide bonds.^{[2][4]}

Photophysical Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (ability to absorb light) and its quantum yield (efficiency of emitting fluorescence). The photostability, or resistance to photobleaching, dictates the duration a fluorescent signal can be reliably observed under illumination.

Property	Value	Reference
Excitation Maximum (Ex)	555 nm	[4][5]
Emission Maximum (Em)	565 nm	[5]
Molar Extinction Coefficient	155,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield	0.10	[6][7]

Photostability Profile

AF 555 is consistently reported to be more photostable than spectrally similar dyes like Cy3.[2] [8] This enhanced resistance to photobleaching allows for longer exposure times and more intense illumination, which is critical for capturing images of weakly fluorescent samples and for time-lapse imaging experiments. One study demonstrated the superior photostability of Alexa Fluor 555 compared to Cy3 by continuously illuminating equimolar concentrations of the free dyes and collecting data every 5 seconds.[8] While specific quantitative photobleaching rates are highly dependent on the experimental conditions (e.g., illumination intensity, buffer composition), the general consensus is that AF 555 provides a more stable signal.[8]

Experimental Protocols

General Protein Labeling with AF 555 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with **AF 555 NHS ester**.

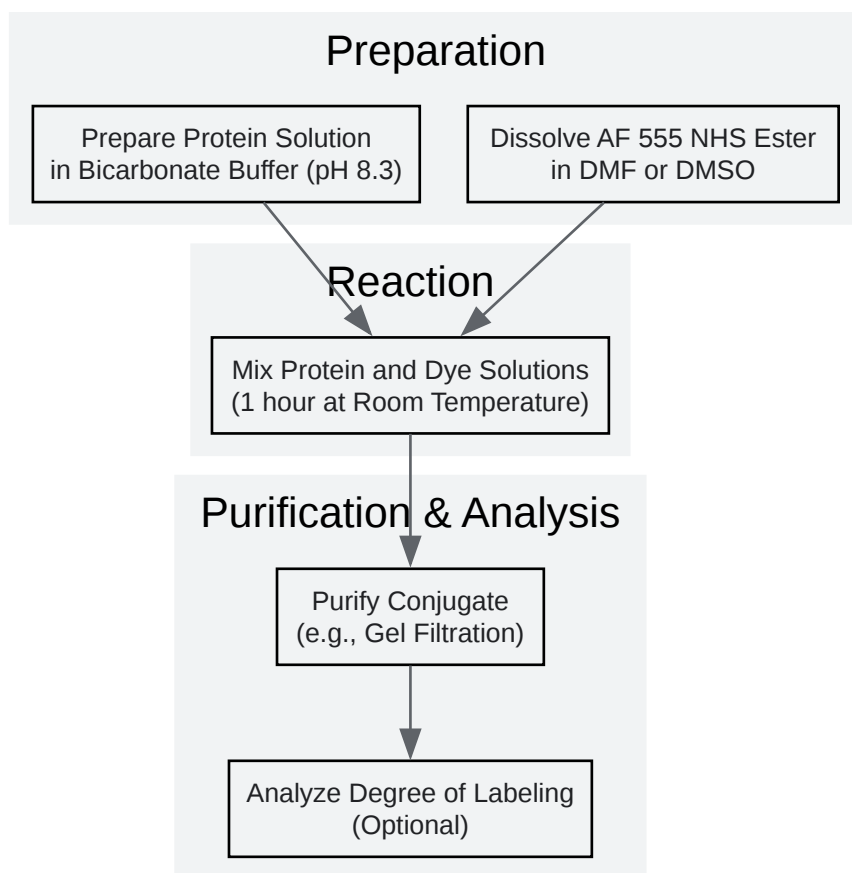
Materials:

- Protein solution (e.g., antibody at >2 mg/mL)
- **AF 555 NHS ester**
- High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 0.1–0.2 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., gel filtration)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the sodium bicarbonate buffer at a concentration of at least 2 mg/mL for optimal results.[\[9\]](#)
- **Prepare Dye Stock Solution:** Dissolve the **AF 555 NHS ester** in DMF or DMSO.
- **Conjugation Reaction:** Add the reactive dye solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1 hour.[\[9\]](#) It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[\[9\]](#)
- **Purification:** Separate the labeled protein from the unreacted dye using a purification column. The first colored band to elute will be the conjugated antibody.[\[10\]](#)
- **Determine Degree of Labeling (Optional):** Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye) to calculate the degree of labeling.[\[10\]](#)

Protein Labeling Workflow



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Protein Labeling Workflow with **AF 555 NHS Ester**

Protocol for Assessing Photostability

This protocol provides a generalized method for comparing the photobleaching rates of fluorescently labeled molecules.

Materials:

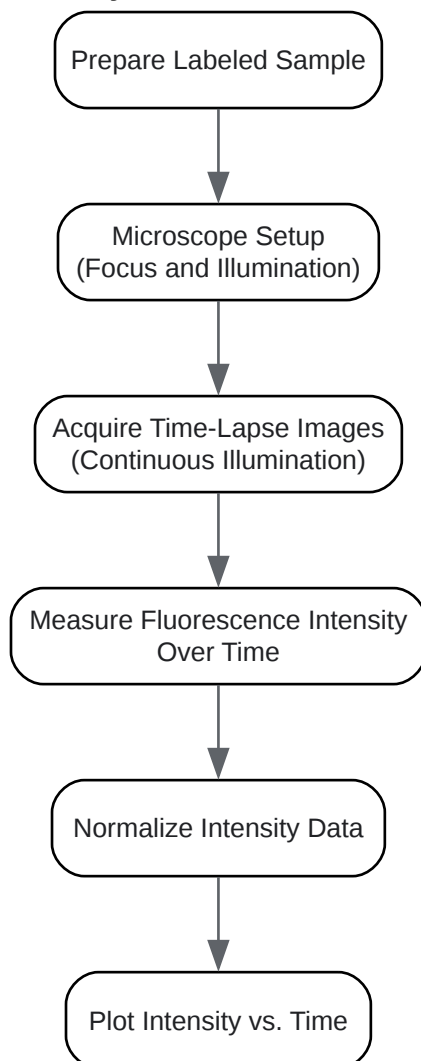
- Solutions of fluorescently labeled molecules (e.g., AF 555-labeled antibody) at equal molar concentrations in a suitable buffer (e.g., PBS).
- Fluorescence microscope with a stable light source.
- Appropriate filter sets for the fluorophore.

- A sensitive camera.
- Image acquisition and analysis software.
- Sample holder (e.g., glass-bottom dish).

Procedure:

- Sample Preparation: Mount the sample on the microscope stage.
- Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.
- Image Acquisition: Acquire a time-lapse series of images, keeping the illumination continuous.
- Data Analysis:
 - Measure the mean fluorescence intensity of a defined region of interest for each time point.
 - Normalize the initial fluorescence intensity to 100%.
 - Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay.

Photostability Assessment Workflow



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Workflow for Assessing Fluorophore Photostability

Conclusion

AF 555 NHS ester is a high-performance fluorescent dye that offers significant advantages in terms of brightness and photostability for the labeling of biomolecules. Its resistance to photobleaching makes it an excellent choice for a wide range of fluorescence-based applications, enabling researchers to acquire more robust and reliable data. When planning experiments, it is crucial to consider that photobleaching rates are influenced by the local environment and illumination conditions. Therefore, direct comparison of photostability under the specific experimental setup is always recommended for the most accurate assessment.

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- To cite this document: BenchChem. [A Technical Guide to the Photostability of AF 555 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368062#af-555-nhs-ester-photostability]

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